L-Leucyl-L-tryptophyl-L-methionine

Descripción general

Descripción

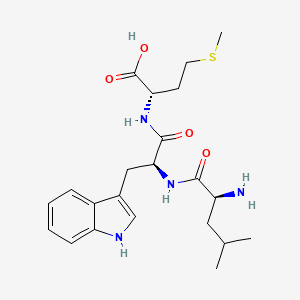

L-Leucyl-L-tryptophyl-L-methionine is a tripeptide composed of three amino acids: leucine, tryptophan, and methionine. This compound is known for its potential biological activities and applications in various scientific fields, including chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucyl-L-tryptophyl-L-methionine typically involves the stepwise coupling of the three amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then coupled using peptide bond-forming reagents such as carbodiimides (e.g., dicyclohexylcarbodiimide) or uronium salts (e.g., HATU). After the coupling reactions, the protecting groups are removed to yield the final tripeptide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as solid-phase peptide synthesis (SPPS) are commonly used in industrial settings due to their efficiency and scalability.

Análisis De Reacciones Químicas

Table 1: Cleavage Efficiency of Leu-Trp-Met Under Various Conditions

| Condition | Target Peptide Yield (%) | Met(tBu) Side Product (%) | Met(O) Formation (%) |

|---|---|---|---|

| TFA/TIS/H₂O (95:2.5:2.5), 1 h, RT | 74.8 | 23.6 | 1.6 |

| TFA/An/TMSCl/Me₂S (85:5:5:5), 1 h, RT | 93.14 | 6.72 | 0.14 |

| TFA/An/TMSCl/Ph₃P (85:5:5:5), 1 h, RT | 94.58 | 5.42 | 0 |

Oxidation and Stability

Methionine’s thioether group is highly reactive:

-

Selective oxidation : Methionine residues oxidize to methionine sulfoxide (Met(O)) under acidic or oxidative conditions. This is suppressed by adding methyl sulfide (Me₂S) or triphenylphosphine (Ph₃P) during TFA cleavage .

-

Temperature sensitivity : Prolonged heating at 40°C in acetic acid accelerates Met(O) formation (7.3% after 1 h) .

Peptide Coupling and Side Reactions

Leu-Trp-Met participates in peptide elongation via:

-

N-hydroxysuccinimide (NHS) esters : Used to conjugate the tripeptide to larger fragments (e.g., in glucagon analogs) .

-

EEDQ-mediated coupling : Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline facilitates methionine-asparagine bond formation in organic solvents like tetrahydrofuran .

Side reactions include tryptophan alkylation under strong acidic conditions, though this is mitigated by using milder cleavage cocktails .

Structural and Functional Insights

Aplicaciones Científicas De Investigación

Biochemical Research

L-Leu-L-Trp-L-Met serves as a model compound for studying peptide synthesis and reactions. Its unique structure allows researchers to investigate the mechanisms of peptide bond formation and the stability of peptide chains under different conditions.

Key Findings:

- Peptide Synthesis: Studies have demonstrated that L-Leu-L-Trp-L-Met can be synthesized using solid-phase peptide synthesis techniques, which are crucial for developing peptide-based therapeutics.

- Stability Studies: Research indicates that the stability of this tripeptide is influenced by environmental factors such as pH and temperature, which are critical for understanding protein folding and degradation processes.

Biological Applications

In biological contexts, L-Leu-L-Trp-L-Met has been investigated for its role in cellular signaling pathways and its potential effects on immune function.

Case Study: Immune Modulation

- A study explored the impact of methionine-containing peptides on B cell responses in rainbow trout. The results showed that supplementation with methionine enhanced IgM+ B cell proliferation and secretion, suggesting a potential role for L-Leu-L-Trp-L-Met in modulating immune responses .

Therapeutic Potential

The therapeutic applications of L-Leu-L-Trp-L-Met are being explored, particularly in anti-inflammatory and antioxidant treatments.

Research Highlights:

- Anti-inflammatory Effects: Preliminary studies suggest that L-Leu-L-Trp-L-Met may inhibit pro-inflammatory cytokines, offering potential benefits for conditions characterized by chronic inflammation.

- Antioxidant Properties: The tripeptide has shown promise in scavenging free radicals, which could protect cells from oxidative stress.

Industrial Applications

In the pharmaceutical industry, L-Leu-L-Trp-L-Met is being utilized in the development of peptide-based drugs and biomaterials.

Applications Overview:

- Drug Development: The compound's ability to interact with specific receptors makes it a candidate for designing novel therapeutic agents targeting metabolic disorders.

- Biomaterials: Researchers are exploring its use in creating biomaterials that mimic natural tissues, which could be beneficial for regenerative medicine.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Biochemical Research | Peptide synthesis | Model compound for studying peptide reactions |

| Biological Applications | Immune modulation | Enhances IgM+ B cell proliferation |

| Therapeutic Potential | Anti-inflammatory treatment | Inhibits pro-inflammatory cytokines |

| Industrial Applications | Drug development | Potential for targeting metabolic disorders |

Mecanismo De Acción

The mechanism of action of L-Leucyl-L-tryptophyl-L-methionine involves its interaction with specific molecular targets and pathways. For example, the leucine residue can activate the mTORC1 signaling pathway, which is crucial for cell growth and metabolism . The tryptophan residue can interact with serotonin receptors, influencing neurotransmission and mood regulation. The methionine residue can act as an antioxidant, protecting cells from oxidative stress.

Comparación Con Compuestos Similares

L-Leucyl-L-tryptophyl-L-methionine can be compared with other tripeptides such as:

L-Leucyl-L-leucyl-L-methionine: Similar structure but with two leucine residues, which may affect its biological activity.

L-Leucyl-L-tryptophyl-L-alanine: Substitution of methionine with alanine, altering its chemical properties and reactivity.

L-Leucyl-L-tryptophyl-L-phenylalanine: Replacement of methionine with phenylalanine, impacting its interaction with molecular targets.

Actividad Biológica

L-Leucyl-L-tryptophyl-L-methionine is a tripeptide composed of three amino acids: leucine, tryptophan, and methionine. This compound has garnered attention in various fields, including biochemistry, pharmacology, and nutrition, due to its potential biological activities and therapeutic effects. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

This compound exhibits several biological activities that are crucial for cellular processes:

- Cell Signaling : The leucine residue is known to activate the mTORC1 signaling pathway, which plays a vital role in cell growth and metabolism.

- Antioxidant Properties : Methionine, a component of this tripeptide, is associated with antioxidant activity. It acts as a precursor to cysteine and glutathione, both of which are important for cellular defense against oxidative stress .

- Immune Modulation : Research indicates that L-methionine supplementation can enhance immune responses, such as increasing the proliferation and IgM secretion of B cells in fish models .

The biological activities of this compound can be attributed to its interaction with specific molecular targets:

- mTORC1 Activation : Leucine activates mTORC1, promoting protein synthesis and cell growth. This pathway is essential for the regulation of cellular metabolism and muscle hypertrophy .

- Antioxidant Pathways : Methionine metabolism leads to the production of cysteine and glutathione, which are critical for reducing oxidative stress in cells .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other tripeptides:

| Compound | Structure | Biological Activity |

|---|---|---|

| L-Leucyl-L-leucyl-L-methionine | Two leucine residues | Similar mTOR activation |

| L-Leucyl-L-tryptophyl-L-alanine | Methionine replaced by alanine | Altered reactivity |

| L-Leucyl-L-tryptophyl-L-phenylalanine | Methionine replaced by phenylalanine | Different interaction profiles |

Case Studies and Research Findings

-

Immune Response Modulation :

A study demonstrated that L-methionine significantly increased the proliferative effects in B cells from rainbow trout when exposed to specific antigens. This suggests that methionine plays a crucial role in modulating immune responses in aquatic species . -

Antioxidant Effects :

Research on shrimp indicated that dietary supplementation with L-methionine improved total antioxidant capacity and reduced oxidative damage, highlighting its potential benefits in aquaculture . -

Cancer Research :

In cancer studies, methionine deprivation has shown promising results in inhibiting tumor growth and metastasis in animal models. This suggests that manipulating methionine levels could be a therapeutic strategy for cancer treatment .

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N4O4S/c1-13(2)10-16(23)20(27)26-19(21(28)25-18(22(29)30)8-9-31-3)11-14-12-24-17-7-5-4-6-15(14)17/h4-7,12-13,16,18-19,24H,8-11,23H2,1-3H3,(H,25,28)(H,26,27)(H,29,30)/t16-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIIMIKFNIYPDJF-WDSOQIARSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50562284 | |

| Record name | L-Leucyl-L-tryptophyl-L-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55023-99-9 | |

| Record name | L-Leucyl-L-tryptophyl-L-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.